A-935142

Descripción general

Descripción

A-935142 es un compuesto orgánico sintético conocido por su función como activador del canal del gen relacionado con el éter-a-go-go humano (hERG, Kv 11.1) . Este compuesto mejora las corrientes hERG al retardar la inactivación, promover la activación, reducir la inactivación y acortar la repolarización auricular y ventricular .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para A-935142 no están ampliamente documentadas en fuentes públicas. Por lo general, se sintetiza en laboratorios especializados bajo condiciones controladas. Los métodos de producción industrial probablemente implicarían procesos de síntesis orgánica de varios pasos, incluida la preparación de intermediarios y los pasos finales de purificación .

Análisis De Reacciones Químicas

A-935142 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación y reducción: Estas reacciones pueden alterar el estado de oxidación del compuesto, afectando su actividad.

Sustitución: Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes halogenantes y nucleófilos.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.

Aplicaciones Científicas De Investigación

Cardiac Electrophysiology

A-935142 has been studied for its effects on cardiac action potentials and hERG current modulation. Research indicates that this compound enhances hERG currents in a concentration-dependent manner, facilitating activation and reducing inactivation of the hERG channel. In experiments involving canine Purkinje fibers and guinea pig atrial tissue, this compound was shown to shorten the action potential duration, which is critical in managing arrhythmias associated with LQTS .

Combination Therapy Studies

In studies assessing the interaction between this compound and known hERG blockers like sotalol and terfenadine, findings suggest that this compound does not compete for binding sites with these blockers. Instead, it enhances the hERG current even in their presence, indicating its potential utility in combination therapies for patients with inherited or acquired forms of LQTS .

Toxicology and Safety Assessments

Research has also focused on the cardiotoxicity associated with various compounds through hERG channel interactions. This compound serves as a model compound in structure-based predictions of hERG-related cardiotoxicity. This application is crucial for drug development, as understanding these interactions can help mitigate adverse effects during clinical trials .

Pharmacological Activation for Long QT Syndrome Management

Recent studies have highlighted the pharmacological activation of hERG channels as a promising strategy for managing Long QT Syndrome. This compound's ability to activate hERG channels makes it a candidate for further exploration in clinical settings aimed at correcting electrophysiological abnormalities linked to this condition .

Research Methodologies

The methodologies employed in studies involving this compound include whole-cell voltage clamp techniques using HEK293 cells expressing the hERG channel. These approaches allow researchers to quantify the effects of this compound on ion currents accurately and assess its pharmacological properties .

Table: Summary of Key Findings from Research on this compound

| Study Reference | Objective | Key Findings | Implications |

|---|---|---|---|

| Su et al., 2009 | Evaluate effects on hERG current | Enhanced hERG current; shortened action potential duration | Potential treatment for LQTS |

| Casis et al., 2006 | Investigate interaction with blockers | Non-competitive enhancement of current | Useful in combination therapies |

| Recent Toxicology Studies | Assess cardiotoxicity risks | Structure-based predictions show promise | Guides drug development safety evaluations |

Mecanismo De Acción

A-935142 ejerce sus efectos al mejorar las corrientes hERG de una manera compleja. Facilita la activación, reduce la inactivación y ralentiza la desactivación de los canales hERG. Esto da como resultado la abreviatura de la repolarización auricular y ventricular, lo cual es crucial para mantener el ritmo cardíaco normal .

Comparación Con Compuestos Similares

A-935142 es único en su activación específica de los canales hERG. Compuestos similares incluyen:

E-4031: Un bloqueador conocido del canal hERG.

Dofetilida: Otro bloqueador del canal hERG utilizado en entornos clínicos.

Astemizol: Un antihistamínico con propiedades de bloqueo de hERG.

This compound destaca por su capacidad de mejorar las corrientes hERG, mientras que los compuestos similares enumerados anteriormente actúan principalmente como bloqueadores.

Actividad Biológica

A-935142 is a compound recognized for its role as a potassium channel enhancer , specifically targeting the hERG (human Ether-à-go-go-Related Gene) potassium channel. This channel is crucial for cardiac repolarization, and its modulation can significantly influence cardiac action potentials and arrhythmogenesis. The following sections detail the biological activity of this compound, including its mechanisms of action, effects on cardiac physiology, and relevant studies.

This compound enhances hERG current in a concentration-dependent manner. It does not compete with the binding of known hERG blockers like dofetilide, indicating that it operates through a unique mechanism rather than simple competitive inhibition. The compound has been shown to:

- Facilitate activation of the hERG channel.

- Shift voltage dependence of inactivation positively, which can lead to increased hERG current under certain conditions.

- Accelerate activation and slow deactivation of the channel, which is critical for maintaining normal cardiac rhythm .

Effects on Cardiac Action Potentials

The impact of this compound on cardiac action potentials has been extensively studied. Key findings include:

- At a concentration of 3 µM, this compound shortens the action potential duration (APD) by approximately 70% in guinea pig ventricular myocytes. This shortening effect is significant as it can lead to reduced risk of drug-induced torsades de pointes (TdP) under specific conditions .

- In isolated guinea pig hearts, this compound was effective in preventing TdP induced by hypokalemia and other hERG blockers when administered prior to these agents .

Table 1: Summary of Key Findings

Case Study: Interaction with Other hERG Blockers

A study investigated the interaction between this compound and standard hERG blockers such as sotalol and terfenadine. The results indicated that:

- This compound could mitigate some of the adverse effects induced by these blockers when used in combination, suggesting a potential therapeutic application in managing drug-induced arrhythmias .

Potential Clinical Applications

Given its ability to enhance hERG function and shorten APD, this compound may have potential applications in treating conditions associated with prolonged QT syndrome or other arrhythmogenic disorders. However, caution is warranted due to the proarrhythmic risk associated with excessive shortening of the APD at high concentrations.

Propiedades

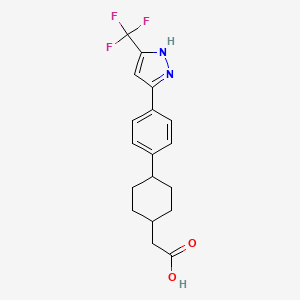

IUPAC Name |

2-[4-[4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O2/c19-18(20,21)16-10-15(22-23-16)14-7-5-13(6-8-14)12-3-1-11(2-4-12)9-17(24)25/h5-8,10-12H,1-4,9H2,(H,22,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHFQSYEKIEMNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=NNC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.